4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-9-4-2-1-3-7(9)8-5-17-12-10(8)11(14)15-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGVCJCXDIKLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=C2C(=NC=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine generally involves cyclization reactions using appropriately substituted precursors. The most common strategies are as follows:
Detailed Preparation Methods
Cyclization Approach Using Substituted Thiophene Precursors
A frequently employed method involves the cyclization of substituted thiophene derivatives with reagents that introduce the pyrimidine ring and the necessary chlorine atoms. The general procedure is outlined below:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 2-chlorobenzaldehyde, thiourea, and ethyl cyanoacetate | Formation of 2-chlorophenylthiophene intermediate |
| 2 | Cyclization with formamide or similar condensing agents | Construction of the thieno[2,3-d]pyrimidine core |
| 3 | Chlorination (e.g., with POCl₃ or thionyl chloride) | Introduction of chlorine at the 4-position |
This method allows for selective functionalization, ensuring the chlorophenyl group is positioned at the 5-position of the thienopyrimidine core, with chlorination at the 4-position achieved in the final step.
Chlorination of Hydroxy or Amino Precursors
Another approach involves the chlorination of hydroxy or amino thienopyrimidine intermediates:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Synthesis of 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-ol | Preparation of hydroxy precursor |
| 2 | Chlorination with thionyl chloride and catalytic DMF at 80°C for 4 h | Conversion of hydroxy to chloro group at position 4 |
| 3 | Purification (vacuum drying, partitioning, extraction) | Isolation of target compound |
This method is efficient for introducing the chlorine atom at the 4-position, especially when starting from a hydroxy precursor.
Example Reaction Conditions (from analogous thienopyrimidine syntheses):
| Reagent | Quantity/Condition |
|---|---|
| Thionyl chloride | 2 mL per mmol of precursor |
| DMF (catalytic) | 3 drops |
| Temperature | 80°C |
| Reaction Time | 4 hours |
Patent-Described Methods
Patents on thienopyrimidine derivatives describe the preparation of similar compounds via:
- The reaction of a halogenated thienopyrimidine (e.g., 4-chlorothieno[2,3-d]pyrimidine) with a 2-chlorophenyl-containing nucleophile.
- Use of cyclization strategies that allow for the introduction of both the thienopyrimidine core and the desired substituents in a controlled manner.
These methods are adaptable for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Comparative Table of Preparation Methods
Research Findings and Notes
- The choice of starting material (e.g., hydroxy vs. amino precursor) and chlorinating agent (thionyl chloride, POCl₃) significantly affects the yield and purity of the final product.
- Cyclization strategies are preferred for constructing the thieno[2,3-d]pyrimidine core, as they offer flexibility in introducing different substituents.
- Reaction conditions such as temperature, solvent, and time are critical for optimizing the yield and selectivity of chlorination steps.
- The methods described are supported by both academic literature and patent disclosures, indicating their reliability and reproducibility across research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized thienopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound induces apoptosis in cancer cells, leading to cell death.
- IC50 Values : Studies have reported an IC50 value of approximately 0.0227 µM against A549 lung cancer cells, indicating potent activity.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine | A549 | 0.0227 | Apoptosis induction |
| TPH104c | BT-20 | <0.001 | Cell cycle arrest in S/G2 phase |
Estrogen Receptor Modulation
The compound has been evaluated for its ability to modulate estrogen receptors (ER), which are critical in various biological processes and diseases such as breast cancer.
- Binding Affinity : A study identified a binding affinity of 180 nM for ERα, suggesting that structural modifications can enhance receptor affinity.
Table 2: Estrogen Receptor Binding Affinities
| Compound | ERα Binding Affinity (nM) | Comments |
|---|---|---|
| This compound | 180 | High potency |
| Analog A | 360 | Moderate potency |
| Analog B | >1000 | Low potency |
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidines has been documented, showing significant inhibition against various bacterial strains.
- Mechanism : The presence of halogen substituents enhances antimicrobial efficacy.
Table 3: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidines
| Compound | Microbe Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Analog C | S. aureus | 10 µg/mL |
Case Study on Anticancer Efficacy
A study involving the treatment of BT-20 breast cancer cells with the compound demonstrated a significant reduction in cell viability after 72 hours of exposure. The mechanism was attributed to the induction of non-apoptotic cell death pathways mediated by mitochondrial dynamics.
Estrogen Receptor Activation Study
Another investigation explored the structure-activity relationship by modifying substituents on the thieno[2,3-d]pyrimidine core. It was found that introducing a hydroxyl group at position C-4 significantly enhanced binding affinity to ERα compared to analogs lacking this substitution.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
The table below compares the molecular formulas, molecular weights, and physical properties of 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine with similar compounds:
Key Observations :
- The 2-chlorophenyl substituent increases molecular weight compared to fluorophenyl or thienyl analogues.
- Methoxy substitution (as in the 4-methoxyphenyl derivative) lowers melting points relative to halogenated analogues, likely due to reduced polarity .
Anticancer Activity
- 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b): Exhibited 4.44–32.33% growth inhibition against leukemia (K-562) and melanoma (MDA-MB-435) cell lines .
- 4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3e): Showed moderate activity (50.18% growth) against renal cancer (CAKI-1) .
- 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine: Demonstrated unspecified cytotoxicity in preliminary screening .
Comparison :
- The benzo[h]chromeno derivatives (e.g., 3b, 3e) exhibit enhanced anticancer activity compared to simpler thieno[2,3-d]pyrimidines, likely due to extended aromatic systems improving DNA intercalation .
Antimicrobial Activity
- 5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione: Displayed moderate activity against Proteus vulgaris and Pseudomonas aeruginosa .
Biological Activity
4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SARs).
- Molecular Formula : C10H6Cl2N2S
- Molecular Weight : 253.13 g/mol
- CAS Number : 189681-04-7
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thieno[2,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. A notable finding is that the compound exhibited an IC50 value of approximately 0.0227 µM against certain cancer types, indicating potent activity .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.0227 | Apoptosis induction |
| TPH104c | BT-20 | <0.001 | Cell cycle arrest in S/G2 phase |
Estrogen Receptor Modulation
The thieno[2,3-d]pyrimidine chemotype has been explored for its ability to modulate estrogen receptors (ER). A study identified a derivative with an EC50 of 180 nM for ERα binding, suggesting that structural modifications can lead to enhanced receptor affinity and activation . The presence of chlorine substituents on the phenyl ring appears to be crucial for maintaining high activity levels.
Table 2: Estrogen Receptor Binding Affinities
| Compound | ERα Binding Affinity (nM) | Comments |
|---|---|---|
| This compound | 180 | High potency |
| Analog A | 360 | Moderate potency |
| Analog B | >1000 | Low potency |
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidines has also been documented. Compounds within this class demonstrated significant inhibition against bacterial strains such as E. coli and S. aureus. The presence of halogen substituents is believed to enhance the antimicrobial efficacy .
Table 3: Antimicrobial Efficacy of Thieno[2,3-d]pyrimidines
| Compound | Microbe Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Analog C | S. aureus | 10 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of BT-20 breast cancer cells with the compound showed a significant reduction in cell viability after 72 hours of exposure. The mechanism was attributed to the induction of non-apoptotic cell death pathways mediated by mitochondrial dynamics .
- Estrogen Receptor Activation Study : Another investigation explored the structure-activity relationship by modifying the substituents on the thieno[2,3-d]pyrimidine core. It was found that the introduction of a hydroxyl group at position C-4 significantly enhanced binding affinity to ERα compared to analogs lacking this substitution .
Q & A
Q. What are the common synthetic routes for 4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine?
The compound is typically synthesized via chlorination of precursor thienopyrimidinones using phosphorus oxychloride (POCl₃). For example, heating 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours yields 4-chloro derivatives with high efficiency (94.23% yield, m.p. 125–127°C) . Alternative routes involve cyclization strategies, such as the Niementowski reaction, where 2-amino-3-thiophenecarboxylates are condensed with formamide or urea under high temperatures (200°C) to form the thieno[2,3-d]pyrimidine core .
Q. Key Reaction Conditions Table
Q. How is the purity and structural integrity of the compound verified?
Standard analytical techniques include:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- GC-MS : Confirms molecular weight and fragmentation patterns (e.g., for dichloro derivatives) .
- X-ray Crystallography : Resolves crystal structures to validate bond angles and dihedral angles (e.g., planar fused-ring systems with deviations <0.05 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Critical variables include:
- Temperature : Higher temperatures (e.g., 80°C vs. room temperature) enhance POCl₃-mediated chlorination efficiency .
- Catalyst Use : Pyridine as a catalyst in POCl₃ reactions reduces side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization reactions compared to nonpolar solvents .
Q. Example Optimization Workflow
Screen POCl₃ concentrations (1–3 equivalents).
Test reaction times (1–4 hours) under reflux.
Characterize intermediates via TLC and NMR to identify bottlenecks.
Q. What strategies resolve contradictions in pharmacological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-leishmanial results) may arise from assay conditions or structural modifications. Mitigation approaches include:
- Comparative Assays : Test the compound against identical microbial strains using standardized protocols (e.g., CLSI guidelines) .
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., trifluoromethyl groups) to enhance target specificity. For example, 5-(4,5-dihydro-1H-imidazol-2-yl) derivatives show improved anti-leishmanial activity due to intramolecular hydrogen bonding .
Q. Pharmacological Data Comparison
| Derivative | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| 4-Chloro-5-(2-chlorophenyl) core | Moderate antimicrobial | Agar diffusion | |
| 5-(Imidazol-2-yl) substituted | High anti-leishmanial | In vitro parasite |
Q. How is crystallographic data analyzed to inform molecular interactions?
Single-crystal X-ray diffraction reveals:
- Planarity of fused-ring systems : RMS deviations <0.05 Å indicate rigidity, favoring π-π stacking in target binding .
- Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize bioactive conformations (e.g., dihydro-imidazole interactions) .
Q. Crystallographic Parameters Table
| Parameter | Value | Reference |
|---|---|---|
| RMS deviation (thienopyridine) | 0.0333 Å | |
| Dihedral angle (imidazole) | 4.4° | |
| Hydrogen bond length | N–H⋯N = 2.89 Å |
Q. What computational methods predict thermodynamic stability?
Density Functional Theory (DFT) calculations assess:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.
- Thermodynamic parameters : ΔG of chlorination reactions using POCl₃ correlates with experimental yields .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
